Bienvenue dans la boutique en ligne BenchChem!

YLF-466D

Platelet Biology AMPK Signaling Cardiovascular Pharmacology

YLF-466D is a mechanistically unique, allosteric AMPK activator that binds the kinase domain-AID interface cleft—a site distinct from AMP (γ-subunit) and A-769662 (β-subunit). Its dual activation mechanism (allosteric binding plus mitochondrial membrane potential depolarization) enables AMPK activation in HeLa cells without detectable AMP:ATP ratio changes—a property absent in indirect activators requiring energetic stress. Orally bioavailable with validated in vivo glucose tolerance improvement at 150 mg/kg (p.o.) in db/db and diet-induced obese mice. Fully characterized antiplatelet profile: IC50 55 μM (ADP), 84 μM (thrombin), 87 μM (collagen), with confirmed AMPK-eNOS-cGMP-PKG pathway engagement reversible by compound C and ara-A. Choose YLF-466D when experimental reproducibility demands a direct, energy-status-independent AMPK activator with defined pharmacology.

Molecular Formula C29H20ClNO3
Molecular Weight 465.9
CAS No. 1273323-67-3
Cat. No. B560083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYLF-466D
CAS1273323-67-3
Synonyms(Z)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid
Molecular FormulaC29H20ClNO3
Molecular Weight465.9
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+
InChIKeyBPBOVHROVFJFAH-CYYJNZCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YLF-466D (CAS 1273323-67-3) for Platelet Aggregation Research: Baseline Compound Profile


YLF-466D (CAS 1273323-67-3), also known as C24, is a synthetic small-molecule allosteric activator of AMP-activated protein kinase (AMPK) with the molecular formula C29H20ClNO3 and molecular weight 465.93 g/mol [1]. It was originally developed and characterized as an antiplatelet agent that inhibits platelet aggregation by activating AMPK and its downstream endothelial nitric oxide synthase (eNOS)-cGMP-PKG signaling axis [2]. YLF-466D exhibits orally bioavailability and has demonstrated metabolic effects including stimulation of glucose uptake in L6 myotubes and improved glucose tolerance in diabetic mouse models [3]. The compound is available from multiple commercial vendors with typical purity specifications of ≥98% or 99.49% as determined by HPLC .

YLF-466D Compared to Generic AMPK Activators: Why Substitution Without Validation Introduces Experimental Risk


AMPK activators constitute a chemically and mechanistically heterogeneous class that cannot be treated as interchangeable research tools. Compounds within this class differ fundamentally in their activation mechanisms—including allosteric binding site location, dependence on cellular energy status (AMP:ATP ratio changes), isoform selectivity across α1β1γ1, α2β1γ1, and other subunit combinations, and downstream signaling pathway engagement . YLF-466D demonstrates a dual activation mechanism involving both allosteric binding and mitochondrial membrane potential depolarization that is distinct from other activators such as A-769662 . Furthermore, YLF-466D uniquely activates AMPK in HeLa cells without detectable changes in the AMP:ATP ratio—a property not shared by indirect activators that require energetic stress for their effects . Generic substitution of YLF-466D with another AMPK modulator without confirming functional equivalence in the relevant assay system risks introducing uncontrolled variables that compromise experimental reproducibility and data interpretation [1].

YLF-466D (CAS 1273323-67-3) Quantitative Evidence Guide: Verified Differentiation Metrics for Procurement Decisions


Platelet Aggregation Inhibitory Potency Across Multiple Agonists: IC50 Comparison

YLF-466D inhibits platelet aggregation induced by three distinct agonists with agonist-specific IC50 values. Against thrombin-induced aggregation, the IC50 is 84 μM; against ADP-induced aggregation, the IC50 is 55 μM; and against collagen-induced aggregation, the IC50 is 87 μM [1]. The compound also attenuates whole blood aggregation induced by collagen, extending functional relevance beyond isolated platelet preparations [1]. For comparison, the direct AMPK activator A-769662 inhibits thrombin-induced platelet aggregation with a reported IC50 of approximately 114 μM under comparable experimental conditions [2].

Platelet Biology AMPK Signaling Cardiovascular Pharmacology

AMPK Activation Mechanism: Distinct Allosteric Site and Dual Activation Compared to A-769662 and AMP

YLF-466D activates recombinant human AMPK isoforms α1β1γ1 and α2β1γ1, as well as rat liver AMPK, through a mechanism distinct from both AMP and A-769662. Molecular docking studies with S. pombe AMPKα (residues 25-351) suggest that YLF-466D binds in the cleft between the kinase domain and the autoinhibitory domain (AID), thereby antagonizing auto-inhibition . Critically, YLF-466D activates cellular AMPK in HeLa cells without detectable changes in the AMP:ATP ratio—direct evidence of allosteric activation independent of energetic stress . In L6 myotubes and HepG2 cells, YLF-466D additionally evokes an increase in the intracellular AMP:ATP ratio accompanied by mitochondrial membrane potential depolarization, indicating a dual activation mechanism not reported for A-769662 or AMP .

AMPK Signaling Allosteric Regulation Kinase Biochemistry

Oral Bioavailability Enables In Vivo Metabolic Studies Unavailable with Non-Bioavailable AMPK Activators

YLF-466D is characterized as orally bioavailable, enabling its use in in vivo metabolic studies [1]. At an oral dose of 150 mg/kg, YLF-466D improved glucose tolerance in two mouse models of diabetes: db/db mice (leptin receptor-deficient model) and diet-induced obese mice [1]. In vitro functional studies demonstrated that YLF-466D stimulated glucose uptake in L6 myotubes in a dose-dependent manner, decreased glucose output in hepatocytes, and reduced lipid content in hepatocytes . Chronic treatment with YLF-466D improved metabolic parameters including glucose tolerance and lipid profiles in both diabetic mouse models .

Metabolic Disease Diabetes Research In Vivo Pharmacology

Vendor Batch Purity Specification: 99.49% (HPLC) with Documented Certificate of Analysis Availability

Commercially available YLF-466D is supplied with purity specifications of 99.49% as determined by HPLC, with batch-specific Certificates of Analysis available from multiple vendors . For comparison, the typical industry specification for research-grade small molecules in this class is ≥98% purity, with many vendors offering YLF-466D at this baseline specification [1]. The 99.49% HPLC purity specification from Selleck/BioTool represents an approximately 1.5 percentage-point improvement over the industry standard ≥98% threshold .

Chemical Purity Quality Control Procurement

Solubility Profile: DMSO Solubility of 93 mg/mL (199.6 mM) Enables High-Concentration Stock Solutions

YLF-466D demonstrates DMSO solubility of 93 mg/mL, equivalent to approximately 199.6 mM based on molecular weight of 465.93 g/mol . In ethanol, solubility is 3 mg/mL (6.43 mM), while the compound is insoluble in water . For comparison, many structurally related indole-based compounds exhibit DMSO solubility below 50 mg/mL, though direct comparator data for this specific chemical series is not available in the primary literature [1].

Solubility Formulation In Vitro Assays

Downstream Signaling Pathway Engagement: eNOS-cGMP-PKG Axis Activation Confirmed by Phosphorylation and Nucleotide Measurements

YLF-466D treatment of isolated platelets induces AMPK-dependent phosphorylation of eNOS at Ser1177, elevates cyclic nucleotide levels (both cGMP and cAMP), and triggers subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at both Ser239 and Ser157 [1]. The antiaggregatory effect and all downstream signaling events are abolished by pretreatment with the AMPK inhibitors compound C (CC) and ara-A, establishing that these effects are specifically mediated through AMPK activation [1]. In contrast, indirect AMPK activators such as metformin do not directly engage the eNOS-cGMP-PKG axis without additional cellular context [2].

eNOS Signaling cGMP Pathway VASP Phosphorylation

YLF-466D (CAS 1273323-67-3) Validated Application Scenarios for Research Procurement


Platelet Aggregation Studies Requiring Agonist-Specific Potency Profiling

Researchers studying platelet biology and thrombosis can employ YLF-466D to compare aggregation responses across different agonists (thrombin, ADP, collagen) using the established IC50 values of 84 μM, 55 μM, and 87 μM, respectively [1]. The differential potency against ADP (IC50 = 55 μM) versus thrombin (IC50 = 84 μM) provides a quantitative tool for dissecting agonist-specific signaling contributions [1]. Whole blood aggregation inhibition has also been validated [1].

AMPK Allosteric Mechanism Dissection with a Kinase-AID Binder

YLF-466D is uniquely suited for studies probing the allosteric regulation of AMPK via the kinase domain-autoinhibitory domain (AID) interface, as molecular docking indicates binding in this cleft region distinct from the β-subunit binding site of A-769662 and the γ-subunit binding site of AMP [1]. The ability to activate AMPK in HeLa cells without altering the AMP:ATP ratio makes YLF-466D a valuable tool for experiments requiring AMPK activation independent of cellular energy stress [1].

In Vivo Metabolic Studies in Diabetic Mouse Models Using Oral Dosing

YLF-466D can be procured for in vivo metabolic studies leveraging its oral bioavailability. Validated dosing at 150 mg/kg (p.o.) improves glucose tolerance in db/db mice and diet-induced obese mice [1][2]. Researchers can avoid intraperitoneal injection requirements and conduct oral gavage studies with this compound [1].

eNOS-cGMP-PKG Signaling Cascade Analysis in Platelets

YLF-466D robustly activates the AMPK-eNOS-cGMP-PKG signaling axis in platelets, as evidenced by eNOS Ser1177 phosphorylation, elevated cGMP and cAMP, and VASP phosphorylation at Ser239 and Ser157 [1]. These effects are completely abolished by AMPK inhibitors compound C and ara-A, confirming pathway specificity [1]. YLF-466D serves as a validated positive control for studying this signaling cascade in platelet biology and cardiovascular pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for YLF-466D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.